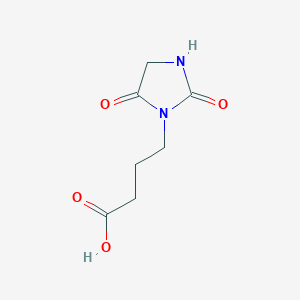

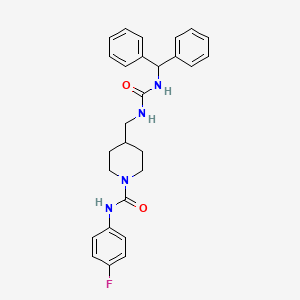

![molecular formula C22H20ClN7O2 B2388992 3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872590-72-2](/img/structure/B2388992.png)

3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

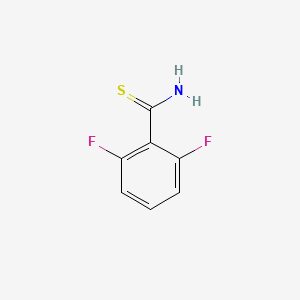

The compound “3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule that contains several functional groups and structural features. It has a triazolopyrimidinone core, which is a type of heterocyclic compound containing a triazole ring fused with a pyrimidinone ring. This core is substituted with a 4-chlorophenyl group, a 4-phenylpiperazinyl group, and an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the phenyl and piperazine rings could potentially allow for some conformational flexibility .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the triazole and pyrimidinone rings suggests that it might participate in reactions typical of these types of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives, closely related to the compound of interest, has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxicity assays against cancer cell lines such as HCT-116 and MCF-7, as well as in inhibiting 5-lipoxygenase, an enzyme implicated in inflammatory processes. The structural activity relationship (SAR) analysis provided insights into the modifications enhancing the biological activity of these compounds, underscoring their potential as lead compounds for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Serotonin Receptor Antagonists

Another research avenue involves the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which were prepared and evaluated for their binding affinity towards the 5-HT6 serotonin receptor. These compounds demonstrated significant selectivity and high affinity for the 5-HT6 receptor, positioning them as potential candidates for the development of drugs targeting disorders associated with this receptor, such as depression and anxiety (Ivachtchenko et al., 2010).

Antiasthma Agents

Further, triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, showcasing potential as antiasthma agents. The synthesis pathway involves the conversion of pyrimidinones to chloropyrimidine, followed by hydrazinopyrimidine formation and cyclization to yield the triazolo[1,5-c]pyrimidines. This discovery opens up new pathways for the development of treatments for asthma, emphasizing the importance of this compound class in therapeutic research (Medwid et al., 1990).

Structural and Biological Characterization

The structural characterization of compounds structurally similar to 3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has provided valuable insights into their potential biological activities. For instance, studies have elucidated their crystal structures and explored their anticancer activities, contributing to a deeper understanding of their mechanism of action and potential therapeutic applications (Lu Jiu-fu et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O2/c23-16-6-8-18(9-7-16)30-21-20(25-26-30)22(32)29(15-24-21)14-19(31)28-12-10-27(11-13-28)17-4-2-1-3-5-17/h1-9,15H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHWXBGDHMQEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

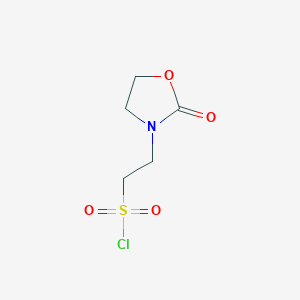

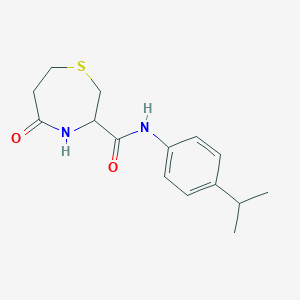

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)

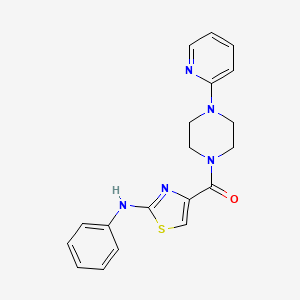

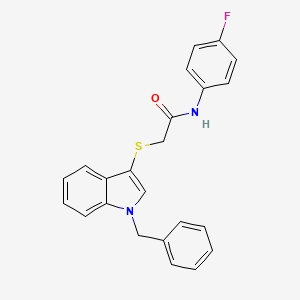

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)

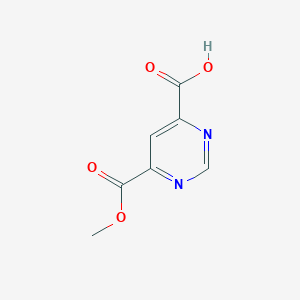

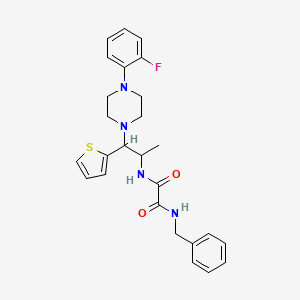

![3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2388924.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)